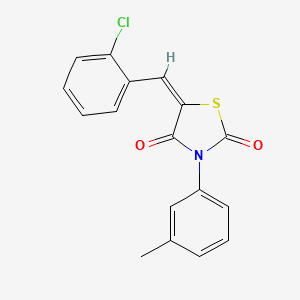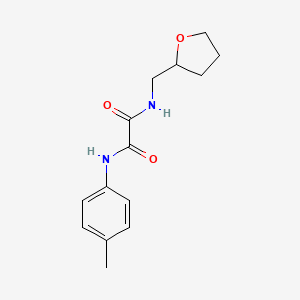
4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide, also known as BIIM, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of benzamides and has shown promising results in various studies related to cancer and other diseases.
作用机制
The exact mechanism of action of 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide is not fully understood. However, it has been proposed that 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide may alter the expression of genes involved in cancer cell growth and survival, leading to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of HDACs, as mentioned earlier. In addition, 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide has been reported to induce the expression of p21, a protein that inhibits the cell cycle and promotes apoptosis. 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide has also been found to increase the acetylation of histones, which may alter gene expression.
实验室实验的优点和局限性
One advantage of using 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide in lab experiments is its potency. 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide has been shown to be effective at inhibiting cancer cell growth at low concentrations. In addition, 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide has been found to be selective for cancer cells, meaning that it does not affect normal cells as much as cancer cells. However, one limitation of using 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide in lab experiments is its solubility. 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide is not very soluble in water, which may make it difficult to use in certain experiments.
未来方向
There are many future directions for the study of 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide. One direction is to further investigate its mechanism of action. Understanding how 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide inhibits HDACs and alters gene expression may lead to the development of more effective cancer treatments. Another direction is to study the potential use of 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide in combination with other drugs. Combining 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide with other drugs may enhance its effectiveness and reduce its side effects. Finally, more studies are needed to determine the safety and efficacy of 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide in animal models and humans before it can be used as a cancer treatment in clinical settings.
Conclusion:
In conclusion, 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide is a promising compound that has shown potential for use in cancer treatment and other diseases. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of HDACs and induce apoptosis in cancer cells. 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide has various biochemical and physiological effects, and its potency and selectivity make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and determine its safety and efficacy in animal models and humans.
合成方法
The synthesis of 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide involves the reaction of 4-hydroxy-3-iodo-5-methoxybenzoic acid with 2-methoxyethylamine in the presence of thionyl chloride. The resulting product is then treated with benzyl bromide to obtain 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide. This synthesis method has been reported in the literature and has been used by many researchers to obtain 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide for their experiments.
科学研究应用
4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
3-iodo-5-methoxy-N-(2-methoxyethyl)-4-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20INO4/c1-22-9-8-20-18(21)14-10-15(19)17(16(11-14)23-2)24-12-13-6-4-3-5-7-13/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEKOTDXZLRNOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=C(C(=C1)I)OCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-{[3-(dimethylamino)propyl]amino}-1-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5049262.png)
![N-(2-cyanophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5049279.png)

![methyl 3-{[(2-methoxyethyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5049293.png)
![2-chloro-N-[3-(diethylamino)propyl]-5-nitrobenzamide](/img/structure/B5049296.png)


![ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate](/img/structure/B5049325.png)
![N-methyl-N-(2-phenylethyl)-5-({[2-(1-piperidinyl)ethyl]amino}methyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5049330.png)

![N-(4-bromophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5049336.png)
![N-allyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5049351.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5049354.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5049355.png)